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molecular formula C9H7NO6 B1615368 2-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 6744-85-0

2-(Methoxycarbonyl)-3-nitrobenzoic acid

Cat. No. B1615368
M. Wt: 225.15 g/mol
InChI Key: UTEQVEMDYYOJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320992B2

Procedure details

4-Nitro-isobenzofuran-1,3-dione (10.0 g, 51.8 mmol) in 50 mL of anhydrous MeOH was heated to reflux under N2 overnight. The mixture was cooled to RT, poured into ice-cold water, and the precipitates were collected by filtration, then dried to give the titled compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:14])[O:7][C:8]2=[O:13])([O-:3])=[O:2].[CH3:15][OH:16]>>[CH3:15][O:16][C:6](=[O:14])[C:5]1[C:9](=[CH:10][CH:11]=[CH:12][C:4]=1[N+:1]([O-:3])=[O:2])[C:8]([OH:13])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(OC(C2=CC=C1)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(C(=O)O)=CC=CC1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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